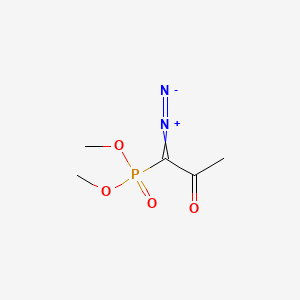
1-重氮-2-氧代丙基膦酸二甲酯
概述
描述
Dimethyl (1-Diazo-2-oxopropyl)phosphonate, also known as (1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester, is a chemical compound with the molecular formula C5H9N2O4P. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its versatility and reactivity, making it a valuable tool in various chemical reactions .
科学研究应用
Dimethyl (1-Diazo-2-oxopropyl)phosphonate has a wide range of applications in scientific research:
作用机制
Target of Action
Dimethyl (1-Diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira Reagent, is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are aldehydes, which it converts into ethynyl compounds (alkynes) .
Mode of Action
The compound interacts with its targets (aldehydes) through a process known as diazo transfer . This reaction results in the conversion of aldehydes into alkynes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of alkynes from aldehydes . The downstream effects of these pathways can lead to the formation of various organic compounds, including isoquinoline and pyridine N-oxides .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the transformation of aldehydes into alkynes . This transformation can be utilized in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of Dimethyl (1-Diazo-2-oxopropyl)phosphonate are influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, it is typically stored at low temperatures (2-8°C) to maintain its stability . Furthermore, the compound is sensitive to light, indicating that its action and stability can be affected by exposure to light .
安全和危害
生化分析
Biochemical Properties
It is known to act as a nucleophile, selectively targeting electrophilic sites on other molecules .
Cellular Effects
The cellular effects of Dimethyl (1-Diazo-2-oxopropyl)phosphonate are not well-documented. Given its role in the synthesis of various compounds, it is likely that it influences cell function by altering the availability or activity of these compounds. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is sensitive to light and heat , suggesting that its effects may change over time due to degradation. Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported .
Metabolic Pathways
Given its role in the synthesis of various compounds, it is likely that it interacts with a variety of enzymes and cofactors .
Transport and Distribution
Given its solubility in common organic solvents and inorganic salt flame retardants , it is likely that it can be transported and distributed within cells and tissues.
Subcellular Localization
Given its chemical properties, it is likely that it can interact with various cellular compartments and organelles .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (1-Diazo-2-oxopropyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl (2-oxopropyl)phosphonate with sodium hydride (NaH) in benzene and tetrahydrofuran (THF). The mixture is cooled on ice, and a solution of dimethyl (2-oxopropyl)phosphonate in dry benzene is added. The reaction mixture is stirred at room temperature for one hour, followed by the addition of p-toluenesulfonyl hydrazide. The mixture is then stirred overnight, filtered, and concentrated under vacuum to obtain the desired product .
Industrial Production Methods
Industrial production of Dimethyl (1-Diazo-2-oxopropyl)phosphonate typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Dimethyl (1-Diazo-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form nitrogen heterocycles such as pyrazoles, triazoles, and oxazoles.
Methanolysis: This reaction generates dimethyl (diazomethyl)phosphonate, which can be further used in the synthesis of enol ethers or alkynes.
Substitution Reactions: It can react with aldehydes to form ethynyl compounds (alkynes) and with oximes in the presence of a rhodium catalyst to form isoquinoline and pyridine N-oxides.
Common Reagents and Conditions
Common reagents used in reactions with Dimethyl (1-Diazo-2-oxopropyl)phosphonate include sodium hydride, p-toluenesulfonyl hydrazide, and various catalysts such as rhodium. Reaction conditions often involve solvents like benzene, THF, and acetonitrile, with temperature control to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving Dimethyl (1-Diazo-2-oxopropyl)phosphonate include:
- Ethynyl compounds (alkynes)
- Isoquinoline and pyridine N-oxides
- Enol ethers
- Nitrogen heterocycles (pyrazoles, triazoles, oxazoles)
相似化合物的比较
Similar Compounds
- Dimethyl 1-Diazoacetonylphosphonate
- Dimethyl (1-azoacetonyl)phosphonate
- Dimethyl (acetyldiazomethyl)phosphonate
- Ohira-Bestmann Reagent
Uniqueness
Dimethyl (1-Diazo-2-oxopropyl)phosphonate is unique due to its high reactivity and versatility in organic synthesis. It can participate in a wide range of reactions, making it a valuable reagent for the synthesis of complex molecules. Its ability to form stable diazo intermediates and undergo cycloaddition reactions distinguishes it from other similar compounds .
属性
IUPAC Name |
1-diazo-1-dimethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHSJJGGWYIFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455381 | |
| Record name | Dimethyl (1-Diazo-2-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90965-06-3 | |
| Record name | Dimethyl (1-diazo-2-oxopropyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090965063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (1-Diazo-2-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (1-diazo-2-oxopropyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G79J0LR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details












Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
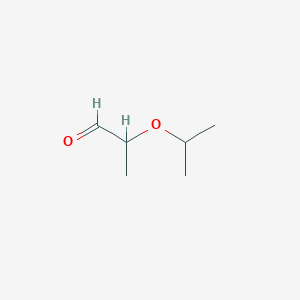
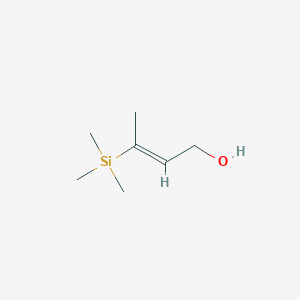
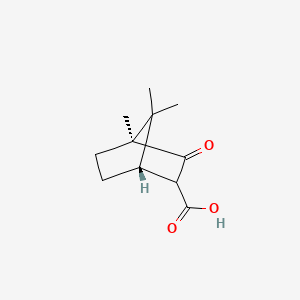

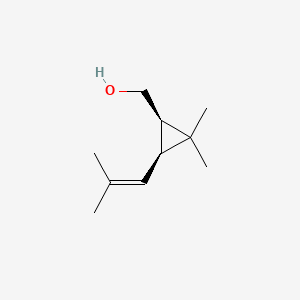
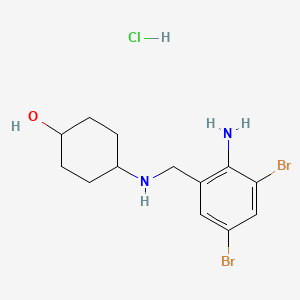

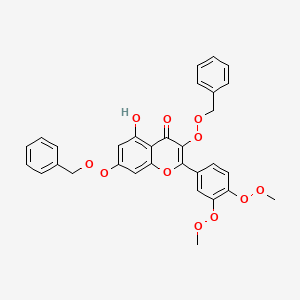
![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
